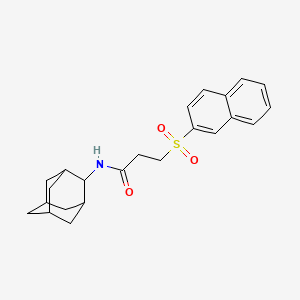![molecular formula C26H26ClN2O8S- B10937699 3-[(Acetyloxy)methyl]-7-{[(5-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10937699.png)
3-[(Acetyloxy)methyl]-7-{[(5-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically involve the formation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of more oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
科学的研究の応用
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors, leading to specific biochemical effects. In a chemical context, it may act as a catalyst or reactant in various chemical reactions.
類似化合物との比較
When compared to similar compounds, 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE stands out due to its unique structure and functional groups. Similar compounds may include other bicyclic structures with different substituents or functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
分子式 |
C26H26ClN2O8S- |
|---|---|
分子量 |
562.0 g/mol |
IUPAC名 |
3-(acetyloxymethyl)-7-[[5-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H27ClN2O8S/c1-12(2)17-8-18(27)13(3)7-20(17)36-10-16-5-6-19(37-16)23(31)28-21-24(32)29-22(26(33)34)15(9-35-14(4)30)11-38-25(21)29/h5-8,12,21,25H,9-11H2,1-4H3,(H,28,31)(H,33,34)/p-1 |
InChIキー |
KJTYHADBPJJJNZ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10937622.png)
![N-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937624.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937628.png)
![N'-cyclohexylidene-7-hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B10937641.png)
![ethyl 2-(cyclopentyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10937645.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937646.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10937652.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10937660.png)
![(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide](/img/structure/B10937671.png)

![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10937691.png)
![N-(2-chloropyridin-3-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937693.png)
![N-(3,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10937710.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937715.png)
